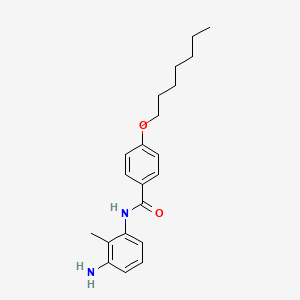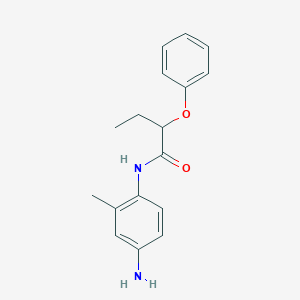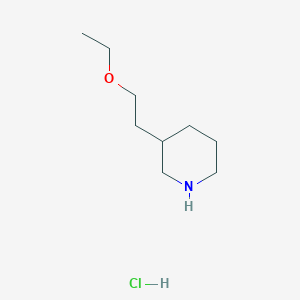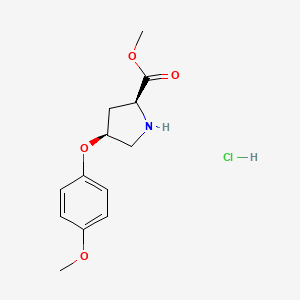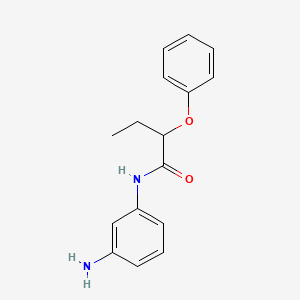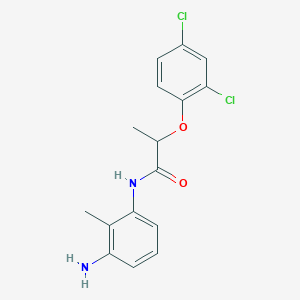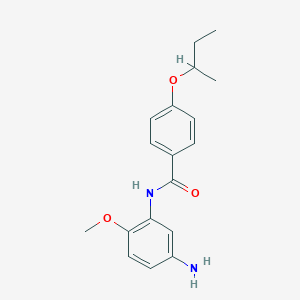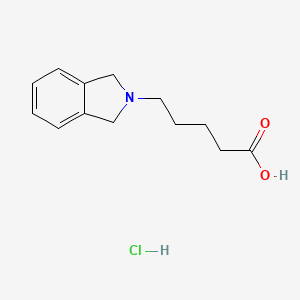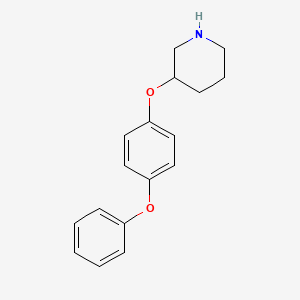
3-(4-苯氧基苯氧基)哌啶
描述
3-(4-Phenoxyphenoxy)piperidine is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.35 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, including their use as building blocks for drug synthesis .
科学研究应用
3-(4-Phenoxyphenoxy)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用机制
- 3-(4-Phenoxyphenoxy)piperidine is a heterocyclic alkaloid extracted from black pepper (Piper nigrum). Its molecular formula is C17H19NO2 .
- Although specific targets for this compound are not widely documented, it has been observed to act against various cancers. Notably, it can target breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer when used alone or in combination with other drugs .
- Piperidine activates or inhibits several signaling pathways crucial for cancer regulation. These include pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-β/SMAD, Smac/DIABLO, and p-IB .
- Additionally, it may induce caspase-dependent pathways, leading to cell death in cancer cells .
- Piperidine modulates various pathways associated with cancer progression. These include pathways involved in cell survival, inflammation, and apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
3-(4-Phenoxyphenoxy)piperidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. This compound can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 3-(4-Phenoxyphenoxy)piperidine to its target molecules .
Cellular Effects
3-(4-Phenoxyphenoxy)piperidine affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, 3-(4-Phenoxyphenoxy)piperidine can impact the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The mechanism of action of 3-(4-Phenoxyphenoxy)piperidine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. This compound can also interact with transcription factors, influencing gene expression by modulating the transcriptional machinery. The binding interactions of 3-(4-Phenoxyphenoxy)piperidine are often mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Phenoxyphenoxy)piperidine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Phenoxyphenoxy)piperidine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 3-(4-Phenoxyphenoxy)piperidine vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 3-(4-Phenoxyphenoxy)piperidine can exhibit toxic or adverse effects, such as cellular toxicity or organ damage .
Metabolic Pathways
3-(4-Phenoxyphenoxy)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence the levels of metabolites and the flux of metabolic pathways by modulating enzyme activity. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism, leading to changes in the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, 3-(4-Phenoxyphenoxy)piperidine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of 3-(4-Phenoxyphenoxy)piperidine can influence its activity and function, as its localization within cells determines its access to target biomolecules .
Subcellular Localization
The subcellular localization of 3-(4-Phenoxyphenoxy)piperidine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The subcellular localization of 3-(4-Phenoxyphenoxy)piperidine determines its ability to modulate cellular functions and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenoxy)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenoxyphenol with piperidine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or acetone . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3-(4-Phenoxyphenoxy)piperidine often involves multi-component reactions that are efficient and cost-effective. For example, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be used to produce substituted piperidines . These reactions are typically carried out under reflux conditions in ethanol, resulting in high yields and short reaction times.
化学反应分析
Types of Reactions
3-(4-Phenoxyphenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of phenoxyphenol derivatives.
Reduction: Formation of piperidine derivatives with reduced phenoxy groups.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
相似化合物的比较
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
4-Phenoxyphenol: A phenolic compound with a phenoxy group.
Phenoxyphenol derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
3-(4-Phenoxyphenoxy)piperidine is unique due to its specific combination of phenoxy groups attached to a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
3-(4-phenoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-5-14(6-3-1)19-15-8-10-16(11-9-15)20-17-7-4-12-18-13-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHZNPPAVOVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663035 | |
| Record name | 3-(4-Phenoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946681-18-1 | |
| Record name | 3-(4-Phenoxyphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946681-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Phenoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)
![3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1391248.png)
![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)
